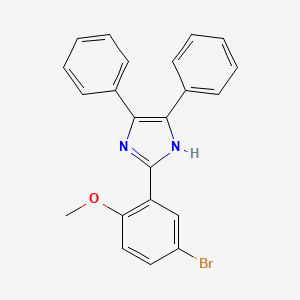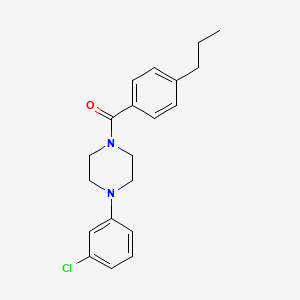
2-(5-bromo-2-methoxyphenyl)-4,5-diphenyl-1H-imidazole
Vue d'ensemble
Description
2-(5-bromo-2-methoxyphenyl)-4,5-diphenyl-1H-imidazole, also known as BMDPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BMDPI belongs to the class of imidazole derivatives and has been found to exhibit promising biological activities, making it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-(5-bromo-2-methoxyphenyl)-4,5-diphenyl-1H-imidazole is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting certain enzymes or proteins that are involved in various cellular processes. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, ultimately leading to cell death.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-bromo-2-methoxyphenyl)-4,5-diphenyl-1H-imidazole has several advantages as a potential drug candidate. It exhibits potent biological activity against cancer cells, bacteria, and fungi. Additionally, it has been found to be relatively non-toxic to normal cells, making it a potential candidate for cancer therapy. However, there are also some limitations to the use of this compound in lab experiments. Its synthesis is a multi-step process that requires the use of various reagents and solvents, making it difficult to scale up for large-scale production. Additionally, the mechanism of action of this compound is not fully understood, making it difficult to optimize its biological activity.
Orientations Futures
There are several future directions for the study of 2-(5-bromo-2-methoxyphenyl)-4,5-diphenyl-1H-imidazole. One potential direction is to further investigate its mechanism of action, which could lead to the development of more potent derivatives. Additionally, the use of this compound in combination with other drugs could enhance its biological activity and reduce the risk of drug resistance. Furthermore, the development of more efficient synthesis methods could make this compound more accessible for large-scale production. Finally, the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and Alzheimer's disease, should be explored.
Applications De Recherche Scientifique
2-(5-bromo-2-methoxyphenyl)-4,5-diphenyl-1H-imidazole has been extensively studied for its potential applications in various fields of medicine. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-4,5-diphenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O/c1-26-19-13-12-17(23)14-18(19)22-24-20(15-8-4-2-5-9-15)21(25-22)16-10-6-3-7-11-16/h2-14H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUSDCKWHIYOHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4713331.png)
![N-(3,5-dimethoxyphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4713338.png)
![N-(2-methoxy-4-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4713351.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B4713357.png)
![(2-chloro-5-nitrobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B4713359.png)
![N-(tert-butyl)-2-[(5-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4713364.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B4713366.png)
![N-cyclohexyl-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide](/img/structure/B4713367.png)
![2-(4-chloro-2-methylphenoxy)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4713378.png)


![11-(4-methoxyphenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4713424.png)
![3,5-dimethyl-4-[3-(4-methylphenoxy)propyl]-1H-pyrazole](/img/structure/B4713429.png)
![2-bromo-1-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrobenzene](/img/structure/B4713440.png)